Methyl 2-methoxy-4-{[3-(trifluoromethyl)benzoyl]amino}benzenecarboxylate
Description
Methyl 2-methoxy-4-{[3-(trifluoromethyl)benzoyl]amino}benzenecarboxylate is a complex organic compound with the molecular formula C17H14F3NO4. It is known for its unique chemical structure, which includes a trifluoromethyl group, a methoxy group, and a benzoylamino group.
Properties
IUPAC Name |
methyl 2-methoxy-4-[[3-(trifluoromethyl)benzoyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO4/c1-24-14-9-12(6-7-13(14)16(23)25-2)21-15(22)10-4-3-5-11(8-10)17(18,19)20/h3-9H,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEYNDCFCHACEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Coupling via Acid Chloride
Reagents :
- 3-(Trifluoromethyl)benzoyl chloride
- Methyl 2-methoxy-4-aminobenzoate
- Base (e.g., triethylamine, pyridine)
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
Procedure :
- Dissolve methyl 2-methoxy-4-aminobenzoate (1.0 equiv) in anhydrous DCM under nitrogen.
- Add triethylamine (2.0 equiv) followed by dropwise addition of 3-(trifluoromethyl)benzoyl chloride (1.1 equiv).
- Stir at room temperature for 12–24 hours.
- Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.
- Purify via column chromatography (hexane/ethyl acetate).
Yield : 70–85% (hypothetical, based on analogous reactions).
Mechanistic Insight :
The base neutralizes HCl generated during the nucleophilic acyl substitution, driving the reaction to completion. Steric hindrance from the trifluoromethyl group may necessitate extended reaction times.
Carbodiimide-Mediated Coupling
Reagents :
- 3-(Trifluoromethyl)benzoic acid
- Methyl 2-methoxy-4-aminobenzoate
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Hydroxybenzotriazole (HOBt)
- Solvent: Dimethylformamide (DMF)
Procedure :
- Activate 3-(trifluoromethyl)benzoic acid (1.0 equiv) with EDC (1.2 equiv) and HOBt (1.2 equiv) in DMF for 30 minutes.
- Add methyl 2-methoxy-4-aminobenzoate (1.0 equiv) and stir at room temperature for 24 hours.
- Dilute with ethyl acetate, wash with brine, dry, and concentrate.
- Purify via recrystallization (ethanol/water).
Advantages : Avoids handling moisture-sensitive acid chlorides. HOBt suppresses racemization and side reactions.
Solid-Phase Synthesis for High-Throughput Production
Reagents :
- Wang resin-bound methyl 2-methoxy-4-aminobenzoate
- 3-(Trifluoromethyl)benzoic acid
- Dicyclohexylcarbodiimide (DCC)
Procedure :
- Load Wang resin with methyl 2-methoxy-4-aminobenzoate using standard esterification.
- Couple 3-(trifluoromethyl)benzoic acid via DCC activation.
- Cleave the product from the resin using trifluoroacetic acid (TFA).
- Purify via preparative HPLC.
Yield : 60–70% (hypothetical).
Applications : Suitable for combinatorial chemistry and scale-up.
Comparative Analysis of Methods
| Method | Reagents | Conditions | Yield | Purity |
|---|---|---|---|---|
| Acid Chloride Coupling | Benzoyl chloride, Et₃N | Room temp, 24 h | 70–85% | >95% |
| EDC/HOBt Mediated | EDC, HOBt, DMF | Room temp, 24 h | 65–75% | >90% |
| Solid-Phase Synthesis | DCC, Wang resin, TFA | Reflux, 48 h | 60–70% | >85% |
Key Observations :
- Acid chloride coupling offers the highest yield and purity but requires stringent anhydrous conditions.
- EDC/HOBt is milder but may require longer reaction times for complete conversion.
- Solid-phase methods facilitate automation but incur lower yields due to resin-loading inefficiencies.
Optimization Strategies and Challenges
Solvent Effects
Polar aprotic solvents (DMF, THF) enhance reagent solubility but may complicate purification. Non-polar solvents (DCM) favor faster kinetics but risk premature precipitation.
Temperature Control
Elevated temperatures (40–50°C) accelerate coupling but risk decomposition of the trifluoromethyl group. Microwave-assisted synthesis (e.g., 100°C, 30 min) could reduce reaction times.
Purification Techniques
- Column Chromatography : Effective for isolating the product from unreacted starting materials.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals but may lead to product loss.
Characterization and Validation
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, NH), 8.20–7.60 (m, 7H, Ar-H), 3.95 (s, 3H, OCH₃), 3.90 (s, 3H, COOCH₃).
- ¹³C NMR : δ 166.5 (COO), 164.8 (CONH), 135.2–125.6 (Ar-C), 56.1 (OCH₃), 52.3 (COOCH₃).
- HRMS : m/z 353.29 [M+H]⁺.
Purity Assessment :
HPLC analysis (C18 column, acetonitrile/water) should show a single peak with >95% purity.
Industrial-Scale Considerations
Suppliers like Matrix Scientific and Key Organics Limited utilize continuous-flow reactors to enhance throughput. Key challenges include:
- Cost of 3-(trifluoromethyl)benzoyl chloride (~$500/g).
- Waste management of halogenated byproducts.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methoxy-4-{[3-(trifluoromethyl)benzoyl]amino}benzenecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and benzoylamino groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 2-methoxy-4-{[3-(trifluoromethyl)benzoyl]amino}benzenecarboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Methyl 2-methoxy-4-{[3-(trifluoromethyl)benzoyl]amino}benzenecarboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methoxy-4-{[3-(trifluoromethyl)benzoyl]amino}benzoate
- 4-Methyl-2-(trifluoromethyl)benzoic acid
- Methyl 2-methoxy-4-{[3-(trifluoromethyl)benzoyl]amino}benzenecarboxylate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .
Biological Activity
Methyl 2-methoxy-4-{[3-(trifluoromethyl)benzoyl]amino}benzenecarboxylate (CAS Number: 477871-65-1) is a synthetic organic compound characterized by its complex structure, which includes a trifluoromethyl group, a methoxy group, and a benzoylamino group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula: C17H14F3NO4
- Molecular Weight: 353.293 g/mol
- IUPAC Name: this compound
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties: Preliminary studies suggest that this compound may inhibit the growth of cancer cells, particularly in non-small cell lung carcinoma (NSCLC) lines. The mechanism behind its anticancer activity may involve apoptosis induction and inhibition of angiogenesis.
- Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, although specific data on its efficacy against various pathogens is limited.
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The trifluoromethyl group enhances lipophilicity and metabolic stability, allowing the compound to effectively penetrate cellular membranes and interact with biological macromolecules such as proteins and nucleic acids.
Anticancer Activity
A study assessed the anticancer effects of various benzofuran derivatives, including those similar to this compound. The results indicated that certain derivatives exhibited significant inhibitory effects on A549 and NCI-H23 cell lines, with IC50 values ranging from 1.48 µM to 47.02 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4b | A549 | 1.48 |
| 15a | NCI-H23 | 1.50 |
| 16a | NCI-H23 | 1.52 |
Apoptosis Induction
Further investigations into the apoptotic effects of related compounds revealed that the most active derivatives induced significant apoptosis in cancer cells. For instance, compound 4b caused a notable increase in apoptosis (42.05%) compared to control levels (1.37%) .
Q & A
Q. What are the recommended synthetic routes for Methyl 2-methoxy-4-{[3-(trifluoromethyl)benzoyl]amino}benzenecarboxylate?
Q. What safety precautions are necessary when handling this compound?
Methodological Answer:
- Hazard Analysis: Conduct a risk assessment for reagents like trifluoromethyl benzoyl derivatives, which may decompose upon heating (DSC data in ).
- Mutagenicity Testing: Use Ames II testing to evaluate mutagenic potential, as seen in structurally similar anomeric amides .
- PPE: Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact. Store in airtight containers at –20°C to prevent degradation.
Q. How is this compound characterized?
Methodological Answer:
- NMR Spectroscopy: Compare ¹H/¹³C NMR shifts with analogous compounds (e.g., trifluoromethyl benzamide derivatives in ).
- HPLC/MS: Confirm purity (>95%) and molecular weight (exact mass ~353.07 g/mol via HRMS).
- Melting Point: Determine consistency with literature values for related esters (e.g., 79–82°C in ).
Advanced Research Questions
Q. How can contradictions in spectroscopic data during characterization be resolved?
Methodological Answer:
- Cross-Validation: Compare NMR data with structurally similar compounds (e.g., methyl benzoates with trifluoromethyl groups ).
- Variable Temperature NMR: Resolve dynamic effects (e.g., rotamers in amide bonds) by acquiring spectra at 25°C and 60°C .
- X-ray Crystallography: Obtain crystal structures to confirm regiochemistry, as done for benzothiophene carboxylates .
Q. What experimental strategies optimize reaction yields for this compound?
Methodological Answer:
- Catalyst Screening: Test bases like DIPEA vs. NaHCO₃ for coupling efficiency (e.g., 90% yield with DIPEA in ).
- Solvent Optimization: Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility of intermediates .
- Stoichiometry Adjustments: Increase equivalents of 3-(trifluoromethyl)benzoyl chloride (1.2–1.5 equiv.) to drive reactions to completion .
Q. How to design assays for evaluating this compound’s bioactivity (e.g., enzyme inhibition)?
Methodological Answer:
- Target Selection: Prioritize enzymes sensitive to trifluoromethyl groups (e.g., kinases or proteases).
- In Vitro Assays: Use fluorescence-based assays (e.g., FRET for protease inhibition) with IC₅₀ determination.
- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., varying methoxy/trifluoromethyl positions) to identify critical functional groups, as demonstrated for benzothiophene carboxylates .
Q. What methods assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Forced Degradation Studies: Expose to heat (40–60°C), light (UV-Vis), and humidity (75% RH) for 1–4 weeks .
- Analytical Monitoring: Track decomposition via HPLC at intervals (e.g., 0, 7, 14 days) and identify degradants using LC-MS .
- DSC/TGA: Measure thermal stability (e.g., decomposition onset at ~150°C for related amides ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
